molecular formula C25H21NO5 B12406449 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B12406449
M. Wt: 415.4 g/mol
InChI Key: MXLGDXHYFWSZPO-UHFFFAOYSA-N
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Description

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a molecular formula of C24H21NO5. This compound is part of the chromen family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide typically involves multiple stepsCommon reagents used in these reactions include phenols, acetic anhydride, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds .

Scientific Research Applications

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide involves its interaction with various molecular targets and pathways. It may exert its effects by binding to specific enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N,N-dimethylacetamide
  • [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
  • Ethyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

Uniqueness

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its combination of a chromen core with an acetamide group makes it particularly interesting for various applications .

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C25H21NO5/c1-16-7-9-17(10-8-16)14-26-24(29)15-30-19-11-20(27)25-21(28)13-22(31-23(25)12-19)18-5-3-2-4-6-18/h2-13,27H,14-15H2,1H3,(H,26,29)

InChI Key

MXLGDXHYFWSZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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